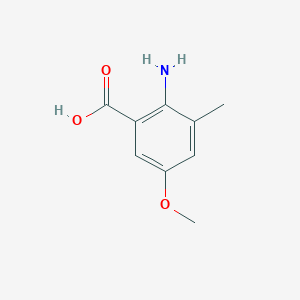

2-Amino-5-methoxy-3-methylbenzoic acid

描述

属性

IUPAC Name |

2-amino-5-methoxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPURUMOXCPQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284234 | |

| Record name | 2-Amino-5-methoxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1180497-46-4 | |

| Record name | 2-Amino-5-methoxy-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1180497-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-methoxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-methoxy-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Step 1: Nitration of m-Toluic Acid

- Objective: Introduce a nitro group at the 2-position relative to the methyl group.

- Reagents: m-Toluic acid and nitric acid (60-75% concentration).

- Conditions: Temperature maintained between 0 and -20 °C for 1 to 2 hours.

- Outcome: Formation of 2-nitro-3-methylbenzoic acid with high selectivity.

Step 2: Hydrogenation Reduction of Nitro Group

- Objective: Reduce the nitro group to an amino group.

- Reagents: 2-nitro-3-methylbenzoic acid, hydrogenation catalyst (Pd/C, Pt/C, or Raney nickel), and a suitable solvent such as ethanol.

- Conditions: Hydrogen atmosphere at 40-50 °C under normal pressure for 2 to 3 hours.

- Outcome: Formation of 2-amino-3-methylbenzoic acid with yields around 98.5-98.6% and purity exceeding 99%.

Step 3: Introduction of Methoxy Group at the 5-Position

- Note: While the referenced patent primarily discusses chlorination at the 5-position, the methoxy group can be introduced via nucleophilic aromatic substitution or methylation of a hydroxyl precursor.

- Possible Route: Starting from 2-amino-3-methyl-5-hydroxybenzoic acid, methylation with methylating agents such as dimethyl sulfate or methyl iodide under basic conditions can yield 2-amino-5-methoxy-3-methylbenzoic acid.

- Alternative: Direct electrophilic aromatic substitution using methoxylation reagents under controlled conditions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Nitration | m-Toluic acid + HNO3 (60-75%) | 0 to -20 | 1-2 hours | Not specified | Not specified |

| Hydrogenation | 2-Nitro-3-methylbenzoic acid + Pd/C + H2 | 40-50 | 2-3 hours | 98.5-98.6 | 99.0-99.2 |

| Chlorination (analogous) | 2-Amino-3-methylbenzoic acid + NCS + benzoyl peroxide + DMF | 90-110 | 1-2 hours | 85.9-87.7 | 99.0-99.5 |

| Methoxylation (proposed) | 5-Hydroxy derivative + methylating agent + base | ~Room temp to reflux | Several hours | Not reported | Expected >95 |

Analytical Data and Purity Assessment

- Purity of intermediates and final products is typically assessed by liquid chromatography using reversed-phase C18 columns with methanol-water mobile phases.

- Melting points of related compounds (e.g., 2-amino-3-methyl-5-chlorobenzoic acid) range between 238-243 °C, indicating high purity.

- Yields and purities reported for analogous compounds suggest that the methodology is robust and scalable.

Notes on Environmental and Practical Considerations

- The use of m-toluic acid as a starting material is cost-effective and readily available.

- Hydrogenation catalysts such as Pd/C are common and allow for efficient reduction under mild conditions.

- Chlorination steps in related compounds require careful handling of reagents like N-chlorosuccinimide and benzoyl peroxide; similar care would be needed for methoxylation reagents.

- The described methods avoid the use of highly toxic chlorine gas and minimize environmental pollution.

Summary Table of Preparation Methods for this compound (Based on Analogous Routes)

| Preparation Stage | Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Nitration | Electrophilic aromatic substitution | m-Toluic acid, HNO3 (60-75%), 0 to -20 °C, 1-2 h | Introduces nitro group at 2-position |

| Reduction (Hydrogenation) | Catalytic hydrogenation | Pd/C catalyst, ethanol, H2 gas, 40-50 °C, 2-3 h | Converts nitro to amino group |

| Methoxylation | Nucleophilic substitution or methylation | 5-Hydroxy intermediate, methylating agent (e.g., MeI), base | Introduces methoxy group at 5-position |

化学反应分析

Types of Reactions

2-Amino-5-methoxy-3-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The amino and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.

Substitution: Reagents like sodium methoxide (NaOCH3) and methyl iodide (CH3I) are used for introducing methoxy groups.

Major Products

The major products formed from these reactions include various substituted benzoic acids, quinones, and amino derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .

科学研究应用

2-Amino-5-methoxy-3-methylbenzoic acid has several scientific research applications:

作用机制

The mechanism of action of 2-Amino-5-methoxy-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with 2-amino-5-methoxy-3-methylbenzoic acid, differing in substituent positions or functional groups. Key comparisons include physicochemical properties, synthetic accessibility, and applications.

2-Amino-3-methylbenzoic Acid (CAS: 4389-45-1)

- Molecular formula: C₈H₉NO₂; Molecular weight: 151.16 g/mol.

- Key differences : Lacks the methoxy group at position 3.

- Applications : Used as a precursor in dyes and pharmaceuticals. Its simpler structure allows for easier synthesis but reduces electronic diversity compared to the methoxy-containing analog .

- Commercial availability : Available at >97% purity (Kanto Reagents) with pricing starting at JPY 4,800 for 5g .

5-Amino-2-hydroxy-3-methylbenzoic Acid (CAS: 6265-14-1)

- Molecular formula: C₈H₉NO₃; Molecular weight: 167.16 g/mol.

- Applications: Likely used in chelating agents or antioxidant research due to the phenolic hydroxyl group .

4-Amino-2-fluoro-5-methoxybenzoic Acid (CAS: 1001346-91-3)

- Molecular formula: C₈H₇FNO₃; Molecular weight: 199.15 g/mol.

- Key differences : Introduces a fluorine atom at position 2, increasing electronegativity and metabolic stability.

- Applications : Investigated for pharmaceutical applications, particularly in kinase inhibitors or antibiotics .

2-Amino-5-cyano-3-methylbenzoic Acid (CAS: 871239-18-8)

- Molecular formula : C₉H₈N₂O₂; Molecular weight : 176.17 g/mol.

- Key differences: Substitutes methoxy with a cyano group at position 5, altering electronic properties and reactivity.

- Applications: Potential use in agrochemicals or as a ligand in coordination chemistry .

Data Table: Comparative Overview

Research and Industrial Relevance

生物活性

2-Amino-5-methoxy-3-methylbenzoic acid, also known as AMBA , is an organic compound with the molecular formula . It is a derivative of benzoic acid characterized by an amino group at the 2-position, a methoxy group at the 5-position, and a methyl group at the 3-position. This compound is gaining attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In studies involving various bacterial strains, including Escherichia coli and Staphylococcus aureus, AMBA demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties . It is believed to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial in mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Effects

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound appears to modulate key signaling pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer therapeutic .

The precise mechanism of action for AMBA involves its interaction with specific molecular targets:

- Enzyme Inhibition : AMBA may inhibit enzymes involved in inflammatory processes or cancer progression.

- Receptor Modulation : The compound has been suggested to interact with histamine receptors, potentially influencing allergic responses and inflammation.

Study on Antimicrobial Activity

A study published in Journal of Antibiotics reported that AMBA exhibited significant antibacterial activity against multiple strains. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL, indicating potent antimicrobial efficacy compared to standard antibiotics.

Evaluation of Antioxidant Effects

In a study assessing antioxidant activity, AMBA showed an ability to reduce lipid peroxidation significantly. The IC50 value for lipid peroxidation inhibition was found to be approximately 25 µg/mL, comparable to established antioxidants like butylated hydroxytoluene (BHT) .

Anticancer Activity Investigation

Another study focused on the anticancer effects of AMBA revealed that it induced apoptosis in HepG2 liver cancer cells through the activation of caspase pathways. The IC50 for cell viability was determined to be around 20 µg/mL, suggesting a promising therapeutic window for further investigation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Amino at position 2, methoxy at position 5 | Antimicrobial, antioxidant |

| 2-Amino-5-methylbenzoic acid | Lacks methoxy group | Lower biological activity |

| 2-Amino-4-chlorobenzoic acid | Chlorine substitution | Varies in activity |

This table illustrates how structural modifications impact the biological activities of benzoic acid derivatives.

常见问题

Q. What are the optimal synthetic routes for preparing 2-Amino-5-methoxy-3-methylbenzoic acid with high purity?

Methodological Answer: Multi-step synthesis is typically employed, starting with functional group protection of the amino and methoxy groups to prevent side reactions. For example, a Buchwald-Hartwig amination or Ullmann coupling could introduce the amino group, followed by methoxy group installation via nucleophilic substitution. Purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity . Critical parameters include reaction temperature control (e.g., 60–80°C for coupling reactions) and inert atmosphere to prevent oxidation.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases: acetonitrile/water (0.1% TFA) .

- Mass Spectrometry (MS): ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 196) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks for structural validation .

Q. What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer: Store in amber glass vials at 2–8°C under nitrogen to prevent degradation. Desiccants (e.g., silica gel) mitigate hygroscopicity. Stability tests via accelerated aging (40°C/75% RH for 4 weeks) and HPLC monitoring are recommended. Similar benzoic acid derivatives show increased stability in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or solubility profiles across studies?

Methodological Answer: Discrepancies often arise from polymorphic forms or impurities. Strategies include:

- Differential Scanning Calorimetry (DSC): Identify polymorphs by analyzing endothermic peaks .

- Recrystallization Screening: Test solvents (e.g., DMSO, DMF) to isolate stable polymorphs.

- Purity Analysis: Use HPLC-MS to detect trace impurities (>99% purity threshold) . For example, a study on 4-amino-5-chloro-2-methoxybenzoic acid resolved conflicting melting points (208–210°C vs. 200–203°C) by identifying residual solvents via GC-MS .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, methoxy groups increase electron density at the para position, directing substitution .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics.

- Retrosynthesis Tools: Platforms like Pistachio or Reaxys propose feasible pathways by analogy to 5-methoxybenzoic acid derivatives .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of derivatives?

Methodological Answer:

- Derivatization: Synthesize analogs (e.g., halogenation at the 3-methyl position, methoxy-to-ethoxy substitutions) .

- In Vitro Assays: Test binding affinity (e.g., dopamine D2 receptors via radioligand displacement assays) and cytotoxicity (MTT assay on HEK293 cells) .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity. For instance, electron-withdrawing groups on the benzoic acid backbone enhance receptor binding in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。